molecular formula C18H13ClFN3O2S B2509362 2-(4-chlorobenzamido)-N-(4-fluorobenzyl)thiazole-4-carboxamide CAS No. 954682-18-9

2-(4-chlorobenzamido)-N-(4-fluorobenzyl)thiazole-4-carboxamide

Cat. No.: B2509362
CAS No.: 954682-18-9
M. Wt: 389.83
InChI Key: GXOQUXVRLDSWRI-UHFFFAOYSA-N
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Description

2-(4-chlorobenzamido)-N-(4-fluorobenzyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H13ClFN3O2S and its molecular weight is 389.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study focused on designing and synthesizing a series of thiazolo [3,2-a] pyrimidine derivatives using 4-fluoroaniline and ethylacetoacetate as starting materials. Among these, certain compounds exhibited significant anti-inflammatory and antinociceptive activities, determined through the rat paw edema method and thermal stimulus technique, respectively. These compounds also showed lower ulcerogenic activity and higher LD50 values, indicating their potential for safer therapeutic applications (Alam et al., 2010).

Solvent Effect on Spectra

Research on the solvent effect on absorption and fluorescence spectra of three biologically active Carboxamides, including compounds related to the chemical structure , revealed that the dipole moments of the excited state were higher than those of the ground state. This study provided insights into the photophysical properties of these compounds, potentially informing their applications in biological systems (Patil et al., 2011).

Antitumor Activity

A dual Src/Abl kinase inhibitor compound demonstrated potent antitumor activity in preclinical assays. This series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, including compounds similar to the one , showed excellent antiproliferative activity against both hematological and solid tumor cell lines. One compound, in particular, was orally active in a K562 xenograft model of chronic myelogenous leukemia (CML), showcasing complete tumor regressions and low toxicity at multiple dose levels (Lombardo et al., 2004).

Mycobacterium Tuberculosis GyrB Inhibitors

A series of compounds were designed and synthesized targeting Mycobacterium tuberculosis GyrB ATPase, showing promising antituberculosis activity. Among these, a particular compound demonstrated significant activity across various assays, highlighting its potential as a new therapeutic agent against tuberculosis (Jeankumar et al., 2013).

Solid-Phase Synthesis

The solid-phase synthesis approach was employed to prepare 3,4,5-substituted 1,5-Benzodiazepin-2-ones, starting from 4-Fluoro-3-nitrobenzoic acid. This method highlights the versatility and efficiency of solid-phase synthesis in generating complex molecules, potentially including those similar to the compound (Lee et al., 1999).

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O2S/c19-13-5-3-12(4-6-13)16(24)23-18-22-15(10-26-18)17(25)21-9-11-1-7-14(20)8-2-11/h1-8,10H,9H2,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOQUXVRLDSWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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